Tricyclic 5-quinolone derivative 1
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Overview
Description
Tricyclic 5-quinolone derivative 1 is a compound belonging to the quinolone family, which is known for its diverse biological activities. Quinolones are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their antibacterial, antifungal, antiviral, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research fields due to its unique structural features and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricyclic 5-quinolone derivative 1 typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the refluxing of 5-substituted thiophene-3-carboxaldehydes with malonic acid in pyridine, followed by cyclization with thionyl chloride in chlorobenzene . Another approach involves the reaction of 4-hydroxyquinolones with bis(methylthio)methylene malononitrile in dimethylformamide and triethylamine to yield the desired tricyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: Tricyclic 5-quinolone derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinolone N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced quinolone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinolone N-oxides.
Reduction: Reduced quinolone derivatives.
Substitution: Halogenated quinolone derivatives.
Scientific Research Applications
Tricyclic 5-quinolone derivative 1 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tricyclic 5-quinolone derivative 1 involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.
Anti-inflammatory Activity: It modulates the activity of inflammatory mediators and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Tricyclic 5-quinolone derivative 1 can be compared with other quinolone derivatives, such as:
Nalidixic Acid: An early quinolone with antibacterial activity, primarily used to treat urinary tract infections.
Ciprofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity, commonly used to treat various infections.
Levofloxacin: Another fluoroquinolone with enhanced activity against Gram-positive bacteria.
Properties
Molecular Formula |
C22H27F2N5O3 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
8-[(1-acetylpiperidin-4-yl)amino]-6-amino-7,9-difluoro-1,1-dimethyl-5-oxo-2,3-dihydropyrrolo[1,2-a]quinoline-4-carboxamide |
InChI |
InChI=1S/C22H27F2N5O3/c1-10(30)28-8-5-11(6-9-28)27-18-15(23)17(25)14-19(16(18)24)29-12(4-7-22(29,2)3)13(20(14)31)21(26)32/h11,27H,4-9,25H2,1-3H3,(H2,26,32) |
InChI Key |
KPYGNCXHNQMYPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=C(C(=C3C(=C2F)N4C(=C(C3=O)C(=O)N)CCC4(C)C)N)F |
Origin of Product |
United States |
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